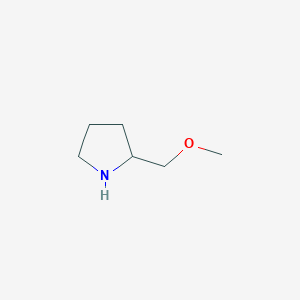

rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compound I found is “rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride”. It has a molecular weight of 219.71 and its IUPAC name is methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride . It is a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride” is 1S/C10H17NO2.ClH/c1-13-10 (12)8-4-5-11-9 (6-8)7-2-3-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9-;/m1./s1 .Physical And Chemical Properties Analysis

“rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride” is a powder and is stored at room temperature . More specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

1. Chemical Speciation and Equilibrium Modeling

Research by Mcgregor et al. (2018) utilized quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to explore the speciation in systems involving 2-methylpiperidine and CO2. The study identified 2-methylpiperidine-N-carboxylate as a stable species in aqueous solutions and integrated these findings into a comprehensive chemical equilibrium model. This research underscores the importance of such compounds in understanding complex chemical interactions and speciation in solution.

2. Synthesis and Structure of Organometallic Compounds

The work of Štěpnička and Císařová (2003) involved the synthesis of an organometallic carboxyphosphine compound from related methyl esters. Their findings contribute to the broader field of organometallic chemistry, demonstrating the versatility of such compounds in the synthesis of complex organometallic structures.

3. Role in Synthesis of Selective Receptor Antagonists

Research by Muhle et al. (1996) highlighted the synthesis of a selective 5-HT2C/2B receptor antagonist, emphasizing the key role of compounds like rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride in the development of therapeutic agents targeting central nervous system indications.

4. Enzymatic Kinetic Resolution in Pharmaceutical Synthesis

A study by Fukawa et al. (2021) explored the use of a hydrolase from Arthrobacter sp. K5 for the kinetic resolution of chiral 2-methylpiperidine, an important building block in pharmaceuticals. This underscores the relevance of this compound in pharmaceutical synthesis and the development of efficient methods for producing enantiomerically pure compounds.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride involves the reaction of 2-methylpiperidine-4-carboxylic acid with methanol and hydrochloric acid to form the methyl ester, which is then racemized using a chiral base. The resulting racemic mixture is then treated with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methylpiperidine-4-carboxylic acid", "methanol", "hydrochloric acid", "chiral base" ], "Reaction": [ "Step 1: React 2-methylpiperidine-4-carboxylic acid with methanol and hydrochloric acid to form methyl (2R,4R)-2-methylpiperidine-4-carboxylate.", "Step 2: Racemize the methyl ester using a chiral base to form a racemic mixture of methyl (2R,4R)-2-methylpiperidine-4-carboxylate and methyl (2S,4S)-2-methylpiperidine-4-carboxylate.", "Step 3: Treat the racemic mixture with hydrochloric acid to form rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride." ] } | |

Número CAS |

2307769-97-5 |

Fórmula molecular |

C8H16ClNO2 |

Peso molecular |

193.7 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.